molecular formula C22H17Br2N3O2 B11495653 1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B11495653
M. Wt: 515.2 g/mol
InChI Key: QRAGLGKLPSQIOJ-UHFFFAOYSA-N
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Description

1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a triazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzyl bromide with phenylhydrazine to form an intermediate, which is then cyclized to form the triazolidine-dione core. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The triazolidine-dione core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The bromophenyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The triazolidine-dione core may also play a role in its biological activity by stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-bromophenyl)ethandione
  • 4,4’-Dibromobenzophenone
  • 2,2’-Bis(4-bromophenyl)-1,1’-ethenediyl

Uniqueness

1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is unique due to its combination of bromophenyl groups and a triazolidine-dione core This structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C22H17Br2N3O2

Molecular Weight

515.2 g/mol

IUPAC Name

1,2-bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C22H17Br2N3O2/c23-19-12-6-4-8-16(19)14-25-21(28)27(18-10-2-1-3-11-18)22(29)26(25)15-17-9-5-7-13-20(17)24/h1-13H,14-15H2

InChI Key

QRAGLGKLPSQIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(N(C2=O)CC3=CC=CC=C3Br)CC4=CC=CC=C4Br

Origin of Product

United States

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